Product packaging for glucagon, des-His(1)-Tyr(22)-(Cat. No.:CAS No. 109376-06-9)

glucagon, des-His(1)-Tyr(22)-

Cat. No.: B1167362
CAS No.: 109376-06-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Glucagon (B607659) and Peptide Hormone Research

The journey into understanding glucagon began in the early 1920s when researchers observed that pancreatic extracts caused an initial spike in blood glucose before the expected insulin-induced drop. wikipedia.orgbioscientifica.comnih.gov This hyperglycemic factor was named "glucagon," a portmanteau of "glucose agonist". wikipedia.orgbioscientifica.com It wasn't until the 1950s that pure glucagon was isolated, its amino acid sequence determined, and it became commercially available for treating insulin-induced hypoglycemia. wikipedia.orgtandfonline.com This foundational work paved the way for a deeper exploration of its physiological roles beyond glucose regulation, including its impact on amino acid metabolism. nih.govtandfonline.com The development of the first radioimmunoassay for glucagon in 1959 was a critical step, enabling accurate measurement of the hormone in blood. wikipedia.orgbioscientifica.com

The subsequent decades saw a burgeoning interest in how glucagon and other peptide hormones are synthesized and function. It was discovered that glucagon is derived from a larger precursor protein, proglucagon, which is processed differently in various tissues. bioscientifica.comnih.gov In the pancreas, proglucagon is cleaved to produce glucagon, while in the intestine and brain, it yields other important peptides like GLP-1 and GLP-2. bioscientifica.comglucagon.com This differential processing highlighted the complexity of the proglucagon system and spurred research into the unique functions of each resulting peptide.

Academic Rationale for Studying Glucagon Analogs, Including Glucagon, des-His(1)-Tyr(22)-

The study of glucagon analogs is rooted in the desire to dissect the structure-function relationships of the native hormone. By systematically modifying the amino acid sequence, scientists can identify which parts of the peptide are essential for receptor binding and which are responsible for activating the receptor and initiating a biological response. This knowledge is crucial for designing molecules with specific properties, such as agonists that mimic the hormone's action or antagonists that block it.

The creation and analysis of analogs like glucagon, des-His(1)-Tyr(22)- serve several key academic purposes:

Mapping Receptor Interaction: Identifying the specific amino acids that form the binding interface with the glucagon receptor.

Understanding Signal Transduction: Differentiating the structural requirements for binding from those necessary for activating the downstream signaling pathways, such as the production of cyclic AMP (cAMP).

Developing Research Tools: Creating antagonists that can be used to probe the physiological roles of endogenous glucagon in various metabolic processes.

Improving Therapeutic Potential: Engineering analogs with enhanced stability, solubility, or altered activity profiles for potential clinical applications. For instance, the short half-life of native GLP-1, due to rapid degradation, has driven the development of more stable analogs. benthamscience.comjci.org

The synthesis of [Tyr22] glucagon and glucagon, des-His(1)-Tyr(22)- was undertaken to investigate the roles of specific amino acid residues in the hormonal activity of glucagon. nih.govwiley.com Research on glucagon, des-His(1)-Tyr(22)- revealed that while it binds to the glucagon receptor, it has very little ability to activate it, making it a potent antagonist. nih.govwiley.com Specifically, it was found to have only a trace of activity in the adenyl cyclase assay (less than 0.002%) but could competitively bind to membranes, inhibiting the action of natural glucagon. nih.govwiley.com This inhibitory characteristic makes it a valuable tool for studying the consequences of blocking glucagon signaling.

Structural Relationship to Endogenous Glucagon and Related Peptides (e.g., GLP-1, GIP)

Glucagon, GLP-1, and GIP are all members of the secretin-glucagon family of peptide hormones. They share a degree of sequence homology, suggesting a common evolutionary origin, and are all derived from precursor proteins. nih.govfrontiersin.org

Glucagon: A 29-amino acid peptide produced by the alpha cells of the pancreas. nih.gov

Glucagon-Like Peptide-1 (GLP-1): A 30 or 31-amino acid peptide hormone produced from the proglucagon gene, primarily in the L-cells of the intestine. wikipedia.org It shares significant sequence identity with glucagon.

Glucose-Dependent Insulinotropic Polypeptide (GIP): A 42-amino acid peptide that is also an incretin (B1656795) hormone, like GLP-1. glucagon.com While it has a similar function to GLP-1 in stimulating insulin (B600854) secretion, it acts through its own distinct receptor. frontiersin.org

The analog, glucagon, des-His(1)-Tyr(22)- , is a modified version of native glucagon. The "des-His(1)" indicates the deletion of the histidine amino acid at the first position of the peptide chain. The "Tyr(22)" signifies that the original amino acid at position 22 (aspartic acid) has been replaced with tyrosine. nih.govwiley.com These specific modifications are what confer its antagonist properties. The removal of the N-terminal histidine is a common strategy in creating glucagon antagonists, as this residue is critical for receptor activation. The substitution at position 22 further modulates its binding and activity.

The structural similarities and differences between these peptides and their analogs are key to their distinct biological functions and their interactions with their respective receptors, which are also part of a larger family of G protein-coupled receptors. nih.gov

Interactive Data Table: Research Findings on Glucagon, des-His(1)-Tyr(22)-

PropertyFindingReference
Synthesis Synthesized using an improved solid-phase procedure on a Pam-resin. nih.govwiley.com
Structure Showed increased β-sheet structure relative to glucagon in circular dichroism measurements. nih.govwiley.com
Biological Activity Had only a trace of activity in the adenyl cyclase assay (less than 0.002%). nih.govwiley.com
Receptor Binding Bound to membranes in a competitive [125I] glucagon assay at 1.0% the affinity of glucagon. nih.govwiley.com
Antagonistic Action Completely inhibited the formation of cAMP by natural glucagon. nih.govwiley.com
Inhibition Ratio Achieved 50% inhibition of natural glucagon's effect at a ratio of 83:1. nih.govwiley.com
pA2 Value The pA2 value, a measure of antagonist potency, was determined to be 6.7. nih.govwiley.com

Properties

CAS No.

109376-06-9

Molecular Formula

C6H13NO4

Synonyms

glucagon, des-His(1)-Tyr(22)-

Origin of Product

United States

Synthetic Methodologies and Advanced Peptide Engineering of Glucagon, Des His 1 Tyr 22

Solid-Phase Peptide Synthesis (SPPS) Procedures

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like glucagon (B607659) and its analogs. This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

The synthesis of glucagon and its analogs predominantly employs the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy. google.com This approach utilizes the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile groups, such as t-Butyl (tBu), for the protection of the amino acid side chains. google.comgoogle.com

The general cycle for the Fmoc/tBu strategy involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N'-dimethylformamide (DMF). google.comresearchgate.net

Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent. The activated amino acid is then coupled to the newly liberated N-terminal amine of the peptide chain. google.com

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.

For the specific synthesis of glucagon, des-His(1)-Tyr(22)-, an improved solid-phase procedure on a Pam-resin has been reported. nih.gov While this specific synthesis did not use the Fmoc strategy, modern syntheses of similar peptides frequently do. google.comgoogle.com Patents describe methods where the synthesis is carried out on a Wang resin, starting with the loading of the first Fmoc-protected amino acid. google.comgoogle.com The process is characterized by the sequential removal of the Fmoc-protecting groups followed by the peptide connection reaction with a condensing agent. google.com Some protocols have introduced elevated temperatures (35-80 °C) to potentially reduce reaction times and minimize side reactions. google.com

Synthesis Strategy ComponentDescription
Chemistry Fmoc/t-Bu
Solid Support Wang resin, Pam-resin google.comnih.gov
α-Amino Protection Fmoc (Fluorenylmethyloxycarbonyl) google.com
Side-Chain Protection t-Butyl (tBu) and other acid-labile groups google.com
Fmoc Deprotection Agent 20% piperidine in DMF google.comresearchgate.net
Cleavage Low/High HF method or TFA-based cocktails google.comnih.gov

The synthesis of long peptides like glucagon (29 amino acids) presents several challenges. During peptide elongation, incomplete reactions can occur, and the growing peptide chain can aggregate on the solid support, leading to lower yields and the formation of deletion sequences. google.com The hydrophobic nature of certain peptide sequences can exacerbate these issues.

Purification of the crude peptide after cleavage from the resin is another critical and often challenging step. Glucagon-like peptides can suffer from dramatic conformational changes, leading to difficulties in redissolving the product. google.com Furthermore, purification processes involving high pH can induce base-catalyzed degradation, yielding less bioactive products. google.com

Innovations to overcome these hurdles include:

Synthesis Monitoring: The course of the synthesis can be monitored quantitatively using methods like the ninhydrin (B49086) analysis to ensure complete coupling at each step. nih.gov

Rational Design Principles for Glucagon Analogs

The creation of glucagon analogs with specific functions, such as antagonism, is guided by rational design principles based on the structure-activity relationships of the native hormone. acs.org This involves targeted modifications to the amino acid sequence to alter receptor binding and/or signal transduction.

A key strategy in converting the glucagon agonist into an antagonist is the modification of the N-terminus of the peptide. The N-terminal histidine residue (His1) is crucial for the activation of the glucagon receptor and subsequent stimulation of adenylyl cyclase to produce cyclic AMP (cAMP). nih.govnih.gov

The deletion of this first amino acid (des-His1) is a common and effective strategy for creating glucagon antagonists. nih.gov Analogs like des-His(1)-[Glu(9)]glucagon amide have been designed and synthesized based on this principle. nih.gov These molecules can bind effectively to the glucagon receptor but fail to initiate the conformational changes necessary for stimulating adenylyl cyclase. nih.govnih.gov This uncoupling of binding from activation is the hallmark of a competitive antagonist. The des-His(1) modification in glucagon, des-His(1)-Tyr(22)-, similarly contributes to its antagonist properties. nih.gov

ModificationRationaleResulting Activity
des-His(1) The N-terminal Histidine is critical for receptor activation and signal transduction. nih.govPrevents stimulation of adenylyl cyclase, uncoupling receptor binding from agonist activity. nih.govnih.gov
Glu(9) Substitution Further modifies the peptide's interaction with the receptor to enhance antagonist properties. nih.govCreates a potent antagonist that blocks glucagon-induced effects. nih.govtocris.com

To enhance the properties of peptide therapeutics, such as stability and conformational rigidity, non-canonical amino acids and constraining motifs are often incorporated. nih.govnih.gov

Non-Canonical Amino Acids (ncAAs): These are amino acids not found among the 20 proteinogenic amino acids. Their inclusion can introduce unique structural or functional properties. nih.gov For example, the incorporation of Aminoisobutyric acid (Aib), an achiral ncAA, in glucagon-like peptide-1 (GLP-1) analogs has been shown to increase resistance to enzymatic degradation and influence receptor activity. nih.govfrontiersin.org

Constraining Motifs: Natural peptides often have their conformations restricted by features like disulfide bonds or backbone cyclization. nih.govku.dk These constraints can pre-organize the peptide into a bioactive conformation that complements its target receptor, leading to higher potency and stability. ku.dknih.gov Computational methods are now being used to de novo design hyperstable constrained peptides with precisely specified three-dimensional structures, opening new avenues for creating novel peptide-based molecules with tailored functions. nih.govforesight.org

In addition to N-terminal modifications, substitutions within the peptide sequence can fine-tune the analog's properties. In glucagon, des-His(1)-Tyr(22)-, the native Phenylalanine at position 22 is replaced with a Tyrosine.

This specific modification significantly impacts the resulting molecule's activity profile. The combined effect of deleting Histidine-1 and substituting Tyrosine-22 results in an analog with only a trace of agonist activity (less than 0.002%) in an adenylyl cyclase assay. nih.gov However, it retains the ability to bind to the receptor, with a binding affinity approximately 1.0% that of native glucagon. nih.gov This allows it to act as an effective antagonist, capable of completely inhibiting the formation of cAMP induced by natural glucagon. nih.gov Circular dichroism studies have also shown that this analog exhibits an increased beta-sheet structure relative to native glucagon in certain solvent conditions. nih.gov

Molecular Structure and Conformational Dynamics of Glucagon, Des His 1 Tyr 22

Spectroscopic Analysis of Peptide Conformation

Spectroscopic techniques are pivotal in elucidating the secondary structure of peptides in solution. For glucagon (B607659), des-His(1)-Tyr(22)-, methods like Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide insights into its conformational landscape.

Circular Dichroism (CD) Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structural content of peptides and proteins in solution. mdpi.com Investigations into glucagon, des-His(1)-Tyr(22)-, have utilized this technique to understand the conformational impact of the dual modifications—the deletion of the N-terminal histidine (His1) and the substitution of phenylalanine with tyrosine at position 22 (Phe22→Tyr22).

CD measurements of glucagon, des-His(1)-Tyr(22)- in dilute solutions across a range of pH values (2, 6.9, and 9.2) in mixed aqueous-organic solvents revealed a notable conformational shift. nih.gov Compared to native glucagon, which typically exhibits a balance between α-helical and unordered structures in solution, the des-His(1)-Tyr(22)- analog showed an increased propensity for β-sheet formation. nih.gov This suggests that the combined modifications significantly alter the peptide's folding preference, favoring a more extended conformation over the compact α-helical structure characteristic of the C-terminal region of native glucagon. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While specific Nuclear Magnetic Resonance (NMR) spectroscopy data for glucagon, des-His(1)-Tyr(22)- are not extensively detailed in the available literature, the technique is fundamental for determining the three-dimensional structure and dynamics of peptides at an atomic level. mdpi.com NMR studies on native glucagon and related analogs provide a framework for understanding the potential structural consequences of the modifications in this particular derivative.

For native glucagon, 2D NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in identifying a local non-random α-helical structure in the C-terminal region, specifically spanning residues Phe22 to Leu26. mdpi.com This helical segment is considered crucial for receptor binding. mdpi.com Previous NMR studies have also been conducted on glucagon analogs with modifications at the N-terminus, including des-His(1) derivatives. mdpi.comresearchgate.net These studies help to isolate the conformational effects of removing the first amino acid.

Given that the Tyr(22) substitution in glucagon, des-His(1)-Tyr(22)- occurs directly within the critical C-terminal helical region, it is highly probable that this change significantly perturbs the local structure. An NMR investigation would likely reveal altered chemical shifts and NOE patterns for residues in and around position 22, which would be consistent with the disruption of the α-helix and the formation of the β-sheet structure observed in CD spectroscopy.

Computational Modeling and Simulation of Peptide Structure

Computational methods offer a powerful complement to experimental techniques by providing dynamic, atomistic-level views of peptide structures and their conformational preferences.

Molecular Dynamics (MD) Simulations of Conformational States

In Silico Prediction of Structural Motifs (e.g., Alpha-Helical Propensity)

In silico tools for secondary structure prediction are valuable for generating hypotheses about the structural effects of amino acid substitutions. These algorithms analyze the amino acid sequence to predict the likelihood of forming specific structural motifs, such as α-helices and β-sheets.

Structure-Activity Relationships (SAR) Derived from Structural Modifications

The modifications in glucagon, des-His(1)-Tyr(22)- result in a dramatic change in its biological activity, providing clear insights into the structure-activity relationships (SAR) of the glucagon molecule. The N-terminal His1 residue and the C-terminal region are both known to be critical for receptor activation and binding.

Studies on this analog reveal a profound loss of agonist activity. In rat liver membrane adenyl cyclase assays, which measure the ability of the peptide to stimulate the production of cyclic AMP (cAMP), glucagon, des-His(1)-Tyr(22)- exhibited only a trace of activity, registering less than 0.002% of the activity of native glucagon. nih.gov

Despite this near-complete loss of efficacy, the analog retains a measurable, albeit significantly reduced, ability to bind to the glucagon receptor. In competitive binding assays using radiolabeled glucagon, glucagon, des-His(1)-Tyr(22)- demonstrated a binding affinity that was 1.0% of that of native glucagon. nih.gov This disparity between binding and activation suggests that while the analog can still occupy the receptor binding pocket, it is incapable of inducing the conformational change in the receptor necessary for signal transduction.

This functional profile classifies glucagon, des-His(1)-Tyr(22)- as a weak partial agonist or, more accurately, a competitive antagonist. It was shown to completely inhibit the formation of cAMP induced by natural glucagon, with 50% inhibition occurring at a molar ratio of 83:1 (analog to native glucagon). nih.gov This antagonist character underscores the importance of the His1 residue for signal activation and the Phe22 residue for maintaining a conformation conducive to both high-affinity binding and agonism. nih.gov

CompoundAdenylate Cyclase Activity (% of Glucagon)Receptor Binding Affinity (% of Glucagon)Functional Classification
Glucagon100%100%Agonist
Glucagon, des-His(1)-Tyr(22)-<0.002%1.0%Antagonist / Weak Partial Agonist

Role of Specific Amino Acid Residues in Maintaining Active Conformation

The biological activity of glucagon and its analogues is intrinsically linked to their ability to adopt a specific conformation that allows for effective receptor binding and subsequent signal transduction. The residues at positions 1 and 22 are pivotal in this process.

The N-terminal histidine residue (His1) of native glucagon is crucial for initiating the signal transduction process that follows receptor binding. nih.govnih.gov Studies on analogues where His1 is removed, such as des-His(1)-glucagon, demonstrate that while the molecule may still bind to the receptor, its ability to activate adenylate cyclase is dramatically reduced. nih.govresearchgate.net The imidazole (B134444) ring of His1 provides an essential aromatic component for receptor binding affinity, and its protonatable nitrogen is considered important for the transduction of the biological signal. nih.gov Consequently, the absence of this residue in glucagon, des-His(1)-Tyr(22)-, is a primary contributor to its characterization as a glucagon antagonist. nih.gov This analogue can bind to the receptor, thereby competitively inhibiting the binding of native glucagon, but it possesses only a trace of intrinsic activity. nih.gov

The region encompassing Phe22 is also vital for biological function, specifically for receptor binding. mdpi.com This part of the C-terminal sequence, particularly residues 22-26, often adopts a local α-helical structure which is essential for this interaction. mdpi.com In glucagon, des-His(1)-Tyr(22)-, the substitution of phenylalanine with tyrosine at position 22 introduces a hydroxyl group. This modification, combined with the N-terminal deletion, leads to significant changes in the peptide's secondary structure. Circular dichroism studies have revealed that glucagon, des-His(1)-Tyr(22)- exhibits an increased propensity to form a β-sheet structure in solution compared to native glucagon. nih.gov This structural shift away from the α-helical conformation typical of the active, receptor-bound state further explains its diminished biological activity.

Residue ModificationRole in Conformation & ActivityResearch Finding
des-His(1) Critical for signal transduction; contributes to binding affinity. nih.govnih.govDeletion results in a molecule with minimal to no agonist activity, functioning as a competitive antagonist. nih.gov It leads to a partial loss of binding potency. nih.gov
Tyr(22) substitution Affects the conformation of the C-terminal region, which is crucial for receptor binding. mdpi.comThe substitution of Phe22 with Tyr22, in conjunction with the des-His(1) modification, promotes an increased β-sheet structure. nih.gov

Influence of N-Terminal and C-Terminal Regions on Overall Structure

The N-terminus of glucagon, specifically the first few amino acids, is critical for biological activity, a function often termed "transduction". nih.gov The removal of Histidine-1 not only abolishes most of the molecule's activity but also induces conformational changes that affect the entire peptide. nih.gov Studies on [des-His1]glucagon have shown that this modification leads to an increased helical content in certain solvent conditions, suggesting a greater tendency for the analogue to self-associate compared to native glucagon. nih.gov This propensity to aggregate is a known characteristic of glucagon and its analogues and is highly dependent on the peptide's sequence and environment. nih.gov

The C-terminal region of glucagon (residues 10-29) is primarily responsible for the initial binding to its receptor. nih.gov The structural integrity of this region dictates the affinity of the hormone for its target. In native glucagon, the segment from Phe22 to Leu26 can form a local non-random α-helical structure that is essential for this binding. mdpi.com The modification at position 22 in glucagon, des-His(1)-Tyr(22)-, alters the local environment and contributes to a shift towards a β-sheet conformation. nih.gov This structural change in the primary binding region, combined with the loss of the N-terminal "activation" domain, results in a molecule that can occupy the receptor but fails to trigger a significant biological response. nih.gov

Peptide RegionPrimary RoleImpact of Modification in Glucagon, des-His(1)-Tyr(22)-
N-Terminal Signal Transduction (Biological Activity) nih.govnih.govRemoval of His1 eliminates the key component for signal activation, leading to antagonist properties. nih.gov It also increases the propensity for self-association. nih.gov
C-Terminal Receptor Binding nih.govSubstitution at Tyr22 alters the secondary structure, contributing to an increased β-sheet conformation instead of the α-helix important for binding. nih.govmdpi.com

Receptor Interaction and Signaling Pathways Mediated by Glucagon, Des His 1 Tyr 22

Ligand-Receptor Binding Characteristics

The initial step in the action of glucagon (B607659), des-His(1)-Tyr(22)- involves binding to specific receptors on the cell membrane. Its binding profile has been primarily characterized at the glucagon receptor, with its affinity for the closely related glucagon-like peptide-1 receptor remaining less defined.

Binding Affinity and Dissociation Kinetics at Glucagon Receptor (GCGR)

Glucagon, des-His(1)-Tyr(22)- demonstrates a markedly reduced affinity for the glucagon receptor (GCGR) compared to native glucagon. nih.gov In studies using rat liver plasma membranes, this analog was found to bind with only 1.0% of the potency of glucagon. nih.gov This hundred-fold decrease in binding affinity is a direct consequence of the structural modifications, particularly the deletion of the N-terminal histidine, which is crucial for high-affinity binding and receptor activation. nih.govnih.govresearchgate.net Detailed studies on the dissociation kinetics (the rate at which the analog unbinds from the receptor) for this specific compound are not extensively available in the reviewed literature.

Binding Affinity of Glucagon, des-His(1)-Tyr(22)- at the Glucagon Receptor

Compound Relative Binding Affinity (%) (Compared to Glucagon)
Glucagon, des-His(1)-Tyr(22)- 1.0%

Data derived from competitive binding assays in rat liver membranes. nih.gov

Binding Affinity and Selectivity at Glucagon-Like Peptide-1 Receptor (GLP-1R)

The glucagon receptor and the glucagon-like peptide-1 receptor (GLP-1R) are members of the same family of G protein-coupled receptors and share significant structural homology. nih.gov This can sometimes lead to cross-reactivity with various ligands. However, specific data regarding the binding affinity and selectivity of glucagon, des-His(1)-Tyr(22)- for the GLP-1R are not available in the currently reviewed scientific literature. Therefore, its potential interaction with GLP-1R remains uncharacterized.

Competitive Binding Studies with Radiolabeled Ligands

The binding characteristics of glucagon, des-His(1)-Tyr(22)- at the GCGR were elucidated through competitive binding assays. nih.gov These experiments utilize a radiolabeled form of glucagon, such as [¹²⁵I]glucagon, which binds to the receptor and emits a detectable signal. In these assays, increasing concentrations of the unlabeled analog, glucagon, des-His(1)-Tyr(22)-, are introduced to compete with the radiolabeled glucagon for the same binding sites on rat liver membranes. nih.govresearchgate.net By measuring the concentration of the analog required to displace 50% of the bound [¹²⁵I]glucagon, researchers can determine its relative binding affinity. The finding that glucagon, des-His(1)-Tyr(22)- binds with 1.0% the affinity of natural glucagon was determined using this method. nih.gov

Mechanisms of Receptor Activation and Transduction

Following ligand binding, receptor activation typically initiates a cascade of intracellular signaling events. However, in the case of glucagon, des-His(1)-Tyr(22)-, its binding does not lead to effective receptor activation, defining its role as an antagonist.

G Protein Coupling and Activation (e.g., Gs protein)

The glucagon receptor primarily mediates its effects by coupling to the stimulatory G protein, Gs. mdpi.comnih.gov Upon activation by an agonist like native glucagon, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein, leading to its activation. The activated Gs protein then stimulates downstream effectors.

The functional data for glucagon, des-His(1)-Tyr(22)- strongly indicate that while it can bind to the GCGR, it fails to induce the necessary conformational change for efficient Gs protein activation. nih.gov This is evidenced by its extremely low efficacy in stimulating the adenylate cyclase enzyme, which is the direct downstream target of the activated Gs protein. nih.gov By occupying the receptor's binding site without triggering a productive signal, it competitively blocks native glucagon from binding and activating the Gs protein pathway.

Second Messenger Generation (e.g., cAMP accumulation, intracellular Ca2+ flux)

The consequence of Gs protein activation is the stimulation of adenylate cyclase, which converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Research has shown that glucagon, des-His(1)-Tyr(22)- possesses only a trace amount of activity in the adenyl cyclase assay, registering less than 0.002% of the activity of natural glucagon. nih.gov

Crucially, this analog acts as a potent antagonist of glucagon-mediated cAMP production. It completely inhibits the formation of cAMP stimulated by natural glucagon. nih.gov The antagonist potency is quantified by a pA2 value of 6.7. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist. In competition experiments, a molar ratio of 83:1 of glucagon, des-His(1)-Tyr(22)- to native glucagon was required to achieve 50% inhibition of cAMP formation. nih.gov

While glucagon signaling can sometimes involve other pathways, such as those leading to an increase in intracellular calcium (Ca2+) flux, specific studies on the effect of glucagon, des-His(1)-Tyr(22)- on intracellular Ca2+ levels were not identified in the reviewed literature. nih.govresearchgate.net

Antagonistic Effect of Glucagon, des-His(1)-Tyr(22)- on cAMP Production

Parameter Value Description
Agonist Activity (Adenyl Cyclase Assay) < 0.002% The intrinsic ability to stimulate cAMP production compared to native glucagon. nih.gov
Antagonist Potency (pA2) 6.7 A measure of the potency of the compound as a competitive antagonist of glucagon. nih.gov

Downstream Signaling Cascade Activation (e.g., PKA, ERK1/2, MEK1/2)

Unlike the native glucagon peptide, Glucagon, des-His(1)-Tyr(22)- does not activate the canonical downstream signaling cascade. The primary mechanism of glucagon action involves binding to the GCGR, a G protein-coupled receptor (GPCR), which stimulates the Gs alpha subunit. This activation leads to an increase in adenylyl cyclase activity, elevating intracellular cyclic AMP (cAMP) levels. kegg.jp Elevated cAMP is a crucial second messenger that directly activates Protein Kinase A (PKA). kegg.jpnih.gov

Research demonstrates that Glucagon, des-His(1)-Tyr(22)- fails to initiate this cascade. Studies on rat liver membranes have shown that this analog possesses only a negligible ability to stimulate adenylyl cyclase, with less than 0.002% of the activity of native glucagon. nih.gov Instead of promoting cAMP formation, it effectively inhibits the action of native glucagon. nih.gov By occupying the receptor's binding site without triggering an active conformational state, it competitively blocks the binding of glucagon and thus prevents the Gs-protein-mediated production of cAMP. nih.gov

Consequently, the downstream effectors of cAMP, including PKA, are not activated. The activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and their upstream kinases, MEK1/2, which can be mediated by PKA in response to glucagon, is also abrogated. nih.gov Therefore, Glucagon, des-His(1)-Tyr(22)- acts as an inhibitor of the PKA and ERK1/2 signaling pathways by preventing the initial cAMP signal generation.

Inhibitory Profile of Glucagon, des-His(1)-Tyr(22)-
ParameterObservationReference
Adenylyl Cyclase Activity&lt;0.002% of native glucagon nih.gov
Receptor Binding Affinity1.0% relative to native glucagon nih.gov
Inhibition of Glucagon-induced cAMPComplete inhibition, with 50% inhibition at an 83:1 ratio (analog:glucagon) nih.gov
Calculated pA2 value6.7 nih.gov

Molecular Determinants of Ligand-Receptor Specificity

The specificity of peptide hormones like glucagon and its analogs for their cognate receptors is determined by a complex series of molecular interactions involving multiple domains of both the ligand and the receptor.

Mutagenesis and Chimeric Receptor Studies

Site-directed mutagenesis and the creation of chimeric receptors, where domains are swapped between related receptors like the GCGR and the glucagon-like peptide-1 receptor (GLP-1R), have been instrumental in mapping the determinants of ligand binding and specificity. nih.govnih.govnih.gov

These studies have established that the N-terminal histidine (His1) of glucagon is crucial for receptor activation, though not strictly for binding. nih.gov Analogs lacking this residue, such as Glucagon, des-His(1)-Tyr(22)- and des-His1-[Glu9]glucagon, are potent antagonists. nih.govnih.gov This demonstrates that while the rest of the peptide provides the necessary contacts for receptor affinity, the N-terminal region is responsible for engaging the receptor's transmembrane core to induce a signaling-competent state. nih.gov

Chimeric receptor experiments have revealed that both the large N-terminal extracellular domain (ECD) and the first extracellular loop (ECL1) of the GCGR are critical for high-affinity glucagon binding. nih.govacs.org Specifically, the 206-219 segment within ECL1 has been identified as a key determinant of hormone specificity and is involved in both binding and receptor activation. nih.gov Swapping these regions with the corresponding segments from the GLP-1R or secretin receptor significantly impairs glucagon binding, highlighting their importance in selective recognition. nih.gov

Key Receptor Regions for Glucagon Specificity Identified by Mutagenesis/Chimeric Studies
Receptor DomainSpecific Segment/ResidueFunctionReference
N-terminal Extracellular DomainMultiple segmentsRequired for high-affinity hormone binding nih.gov
First Extracellular Loop (ECL1)Amino acids 206-219Critical for hormone specificity, binding, and activation nih.gov
Junction of TM2 and ECL1Arginine-202 (R202)Mutation abolishes glucagon binding and signaling nih.govacs.org
Transmembrane DomainsTM1, TM6, TM7, ECL3Contribute to distinguishing the N-termini of glucagon vs. GLP-1 nih.gov

Computational Docking and Molecular Interaction Modeling

Computational modeling, including molecular docking and dynamics simulations, provides a dynamic, atomistic view of how ligands like Glucagon, des-His(1)-Tyr(22)- interact with the GCGR. nih.govnih.govacs.org These models complement experimental data by predicting binding poses and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Modeling studies of the GCGR and related Class B GPCRs support a "two-domain" binding model. The C-terminal portion of the peptide ligand first engages the receptor's ECD. This initial binding event, which acts as an affinity trap, positions the N-terminal portion of the ligand to interact with the transmembrane domain bundle and extracellular loops, leading to receptor activation. nih.gov For an antagonist like Glucagon, des-His(1)-Tyr(22)-, models would predict a binding mode where the C-terminal portion of the analog binds to the ECD, but the modified N-terminus fails to productively engage the transmembrane core. This failure to induce the necessary conformational shift in the transmembrane helices, particularly the outward movement of TM6, prevents G-protein coupling and activation. ovid.com

Computational approaches are also used to screen large libraries of compounds to identify novel antagonists and to understand how they achieve their inhibitory effect, for instance, by occluding the glucagon-binding site or by binding to allosteric sites that stabilize an inactive receptor state. nih.govnih.govpnas.orgcolby.edu

Role of Extracellular and Transmembrane Domains of Receptors

The distinct roles of the extracellular and transmembrane domains are fundamental to the selective recognition and subsequent activation or inhibition of the glucagon receptor.

The Extracellular Domain (ECD) serves as the primary site for initial ligand recognition and is a major determinant of binding affinity. nih.govnih.gov It forms a deep cleft where the C-terminal helix of glucagon binds. pnas.org Studies have shown that the ECD itself can act as an allosteric negative regulator of receptor activity, helping to keep the receptor in an inactive state in the absence of a ligand. pnas.org The interaction of an antagonist like Glucagon, des-His(1)-Tyr(22)- with the ECD is sufficient for binding but does not overcome this intrinsic inhibition.

The Transmembrane (TM) Domains and Extracellular Loops (ECLs) form the signaling core of the receptor. Following the initial binding to the ECD, the N-terminus of an agonist interacts with this region, particularly ECL1 and the upper portions of the TM helices, to trigger the conformational changes that lead to G protein activation. nih.govnih.gov Mutagenesis studies have identified residues within TM1, TM6, and TM7, as well as ECL3, as being crucial for distinguishing between the N-termini of glucagon and GLP-1, thereby conferring specificity for activation. nih.gov For Glucagon, des-His(1)-Tyr(22)-, the absence of the N-terminal histidine prevents the critical interactions with this TM/ECL pocket that are required to switch the receptor from an inactive to an active state.

Enzymatic Stability and Biotransformation Pathways of Glucagon, Des His 1 Tyr 22

Susceptibility to Proteolytic Degradation

The in vivo half-life of native glucagon (B607659) is short, largely due to its rapid degradation by proteolytic enzymes. Key enzymes involved in the metabolism of glucagon and related peptides include Dipeptidyl Peptidase IV (DPP-IV) and Neutral Endopeptidase (NEP 24.11).

Dipeptidyl Peptidase IV is a serine protease that inactivates numerous peptide hormones, including native glucagon and glucagon-like peptide-1 (GLP-1), by cleaving the N-terminal dipeptide. glucagon.com The action of DPP-IV is highly specific, requiring a proline or alanine (B10760859) residue at the penultimate (second) position of the N-terminus. glucagon.com Native glucagon, which has the sequence His-Ser-Gln..., is a substrate for DPP-IV.

The analog glucagon, des-His(1)-Tyr(22)-, lacks the N-terminal histidine residue. This modification of the N-terminus is expected to confer resistance to DPP-IV-mediated cleavage. Studies on other N-terminally modified GLP-1 analogs have demonstrated that such alterations prevent recognition and degradation by DPP-IV, thereby extending their metabolic stability. bioscientifica.comnih.govnih.gov While direct experimental data on the DPP-IV stability of des-His(1)-Tyr(22)-glucagon is not available in the reviewed literature, the established mechanism of DPP-IV action strongly suggests that the removal of the first amino acid would render it a poor substrate for this enzyme.

Neutral Endopeptidase 24.11 (also known as neprilysin) is another significant enzyme in the degradation of glucagon. nih.gov It is a zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic residues. In vivo studies in animal models have confirmed that NEP 24.11 is an important mediator of the degradation of both endogenous and exogenous glucagon. nih.gov

Specific experimental studies on the susceptibility of glucagon, des-His(1)-Tyr(22)-, to degradation by NEP 24.11 have not been identified in the public literature. Therefore, no definitive statement can be made regarding its stability against this particular enzyme.

Beyond DPP-IV and NEP 24.11, other proteolytic enzymes present in biological systems, such as those in skeletal muscle, can also contribute to the degradation of glucagon. nih.gov However, specific research detailing the enzymatic stability of glucagon, des-His(1)-Tyr(22)-, in the presence of these other proteases is not available.

Identification and Characterization of Metabolites

The biotransformation of peptide drugs can lead to the formation of various metabolites, which may have altered biological activity or be inactive. The identification of these metabolites is crucial for a complete understanding of the drug's pharmacology.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used to identify and quantify drug metabolites. lcms.cz This methodology allows for the precise determination of the mass of peptide fragments, which can then be sequenced to identify cleavage sites.

A review of the scientific literature did not yield any studies that have performed metabolite profiling for glucagon, des-His(1)-Tyr(22)-. Consequently, there is no available data on its specific degradation products in biological matrices.

Detailed analysis of cleavage sites provides insight into the specific enzymes responsible for a peptide's degradation. Furthermore, characterizing the biological activity of any resulting fragments is important, as some metabolites may retain partial agonist or antagonist activity. glucagon.com

As no metabolite identification studies for glucagon, des-His(1)-Tyr(22)- were found, there is currently no information on its specific enzymatic cleavage sites or the potential biological activity of its degradation fragments.

Data Tables

Due to the lack of specific experimental data on the enzymatic stability and biotransformation of glucagon, des-His(1)-Tyr(22)-, it is not possible to generate data tables based on research findings for this compound.

Strategies for Enhancing Enzymatic Stability Through Peptide Design

The therapeutic potential of glucagon and its analogs is often limited by their short in vivo half-life, primarily due to rapid enzymatic degradation. A key focus of peptide design is to engineer analogs with enhanced stability against common proteases, thereby prolonging their duration of action. Strategies primarily involve chemical modifications at the peptide's termini and the introduction of structural constraints to hinder protease access.

N-Terminal and C-Terminal Modifications to Prevent Cleavage

The N-terminus and C-terminus of peptides are particularly susceptible to cleavage by exopeptidases. Strategic modifications at these sites can effectively block enzymatic action, significantly enhancing the peptide's stability.

N-Terminal Modifications:

The N-terminus of glucagon and related peptides, such as glucagon-like peptide-1 (GLP-1), is a primary target for dipeptidyl peptidase-IV (DPP-IV). This enzyme cleaves the first two amino acids, leading to rapid inactivation. Several modifications have been shown to confer resistance to DPP-IV. nih.gov For instance, N-terminal acetylation or the introduction of a pyroglutamyl group can render GLP-1 analogs completely resistant to degradation by DPP-IV. nih.govresearchgate.net Another effective strategy is N-trifluoroethylation, which has been shown to protect glucagon and other secretin family peptides from DPP-IV cleavage while preserving biological activity. nih.gov

Studies have demonstrated that while native GLP-1 is rapidly degraded when incubated with DPP-IV, N-acetylated and N-pyroglutamyl-modified analogs show complete resistance to this degradation. nih.gov These modifications, while sometimes leading to a reduction in receptor binding affinity, result in potent and stable analogs. nih.gov The deletion of the N-terminal histidine, as seen in des-His(1) analogs, is another strategy to prevent DPP-IV-mediated cleavage, as the enzyme specifically recognizes this N-terminal motif.

N-Terminal ModificationEffect on DPP-IV StabilityExample Peptide FamilyReference
AcetylationComplete resistanceGLP-1 nih.govresearchgate.net
Pyroglutamyl additionComplete resistanceGLP-1 nih.gov
TrifluoroethylationIncreased resistanceGlucagon, GLP-1, GIP, GLP-2 nih.gov
Deletion of Histidine (des-His)Prevents DPP-IV recognitionGlucagonInferred from DPP-IV mechanism

C-Terminal Modifications:

Modifications at the C-terminus can also contribute to enhanced stability, often by improving the peptide's solubility and resistance to aggregation, which can indirectly protect against enzymatic degradation. C-terminal amidation is a common strategy that has been shown to significantly slow the fibril formation of GLP-1 at neutral and basic pH. researchgate.netcam.ac.uk Furthermore, extending the C-terminus with specific amino acid sequences, such as a nine-amino acid sequence derived from exendin-4 (B13836491), can dramatically improve the solubility and stability of aggregation-prone peptides like glucagon. researchgate.net Conjugation of larger molecules, such as albumin, to the C-terminus is another effective method to extend the plasma half-life of GLP-1 analogs. nih.gov

C-Terminal ModificationPrimary Stability Enhancement MechanismExample Peptide FamilyReference
AmidationSlows fibril formation/aggregationGLP-1 researchgate.netcam.ac.uk
Amino Acid Extension (e.g., from Exendin-4)Improves solubility and stabilityGlucagon researchgate.net
Albumin ConjugationIncreases plasma half-lifeGLP-1 nih.gov

Conformational Constraints and Their Impact on Protease Resistance

Introducing conformational rigidity into a peptide's structure can sterically hinder the approach of proteases to their cleavage sites, thereby increasing enzymatic stability. This is typically achieved by introducing cyclic structures or by substituting specific amino acids with conformationally constrained residues.

One common method to introduce conformational constraints is through the formation of lactam bridges between the side chains of amino acids like aspartic acid/glutamic acid and lysine. nih.gov This cyclization can create more defined secondary structures. For example, introducing lactam bridges in GLP-1 analogs has been shown to produce potent derivatives with increased plasma stability. nih.gov However, the position and span of the bridge are critical, as these constraints can also alter receptor binding and signal transduction, sometimes resulting in reduced potency or a shift from agonism to antagonism. nih.gov

A highly effective strategy for enhancing stability is the substitution of native amino acids with non-natural, conformationally restricted amino acids such as alpha-aminoisobutyric acid (Aib). nih.gov Aib is a strong helix-promoting residue. The substitution of Serine at position 16 with Aib in a glucagon analog was found to dramatically enhance the peptide's stability against degradation, which was a more significant factor than chemical instability. nih.gov Similarly, incorporating cyclic β-amino acid residues can engender prolonged activity by introducing backbone modifications that are resistant to proteases while maintaining the necessary conformation for receptor activation. pnas.org These modifications can lead to potent agonists with enhanced signaling duration. pnas.orgbiorxiv.org

StrategyMethodEffect on StabilityExampleReference
CyclizationLactam bridge formation (e.g., Glu-Lys)Increases protease resistance and plasma stabilityc[Glu(18)-Lys(22)][Gly(8)]GLP-1(7-37)-NH2 nih.govnih.gov
Amino Acid SubstitutionIncorporation of alpha-aminoisobutyric acid (Aib)Dramatically enhances stability by stabilizing secondary structureAib at Ser16 in a glucagon analog nih.gov
Backbone ModificationIncorporation of cyclic β-amino acid residuesEngenders prolonged activity and protease resistanceACPC or APC substitution in GLP-1 analogs pnas.orgbiorxiv.org

Pre Clinical Pharmacological Characterization and Biological Activity Insights of Glucagon, Des His 1 Tyr 22

In Vitro Functional Assays

In vitro studies have been essential in elucidating the functional activity of des-His(1)-Tyr(22)-glucagon at the molecular and cellular level. These assays primarily focused on the activation of the glucagon (B607659) receptor and the subsequent intracellular signaling cascade.

The biological activity of des-His(1)-Tyr(22)-glucagon was evaluated using a rat liver adenylate cyclase assay system. researchgate.net This assay measures the ability of a ligand to bind to the glucagon receptor and stimulate the production of cyclic AMP (cAMP) from ATP, a key step in the signal transduction pathway. In this system, des-His(1)-Tyr(22)-glucagon was found to be a partial agonist, eliciting a maximal stimulation that was only 40% of the maximum stimulation achieved by native glucagon. researchgate.net

Detailed cellular response quantification for des-His(1)-Tyr(22)-glucagon using modern techniques such as FRET (Förster Resonance Energy Transfer)-based cAMP assays is not described in the available scientific literature. The primary characterization of this analog predates the widespread application of such methods.

Comparative Biological Activity in Model Systems

Comparative studies are crucial for understanding the potency and efficacy of glucagon analogs relative to the endogenous hormone. The activity of des-His(1)-Tyr(22)-glucagon has been compared to native glucagon in terms of its ability to activate its receptor and its binding affinity.

In functional assays, des-His(1)-Tyr(22)-glucagon demonstrated significantly lower potency compared to native glucagon. researchgate.net It is classified as a partial agonist with a potency that is approximately 0.4% relative to glucagon. researchgate.net Furthermore, in receptor binding assays using rat liver membranes, des-His(1)-Tyr(22)-glucagon was found to be 1% as active as native glucagon in displacing radiolabeled glucagon, indicating a reduced affinity for the glucagon receptor. researchgate.net

Table 1: Comparative Biological Activity of Glucagon Analogs

CompoundReceptor Binding Activity (Relative to Glucagon)Adenylate Cyclase Activation (Potency Relative to Glucagon)Maximal Stimulation (Relative to Glucagon)Classification
Glucagon (Native) 100%100%100%Full Agonist
[Tyr22]glucagon 10%12%100%Full Agonist
des-His(1)-Tyr(22)-glucagon 1%0.4%40%Partial Agonist

The primary in vitro functional data available for des-His(1)-Tyr(22)-glucagon comes from studies on isolated rat liver plasma membranes, which were used for both adenylate cyclase and receptor binding assays. researchgate.net Specific studies detailing the metabolic effects of this analog on intact, isolated hepatocytes have not been reported in the reviewed literature.

There is no information available in the reviewed scientific literature regarding in vivo studies of des-His(1)-Tyr(22)-glucagon in animal models. Consequently, its effects on systemic glucose modulation in rodents, rabbits, or other animal systems have not been characterized.

Investigation of Specific Cellular and Physiological Effects (in vitro/animal models)

Impact on Glycogenolysis and Gluconeogenesis in Liver Cells

The primary role of native glucagon is to stimulate hepatic glucose production through the processes of glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). This action is mediated through the activation of the glucagon receptor on liver cells, which in turn stimulates the production of cyclic AMP (cAMP) by adenylate cyclase, a critical second messenger in this signaling pathway.

Preclinical studies on glucagon, des-His(1)-Tyr(22)- have demonstrated a profound alteration in this signaling cascade. In a key study, this analog exhibited only a trace of activity in the adenylate cyclase assay, amounting to less than 0.002% of the activity of native glucagon researchgate.net. This near-complete lack of ability to stimulate cAMP production indicates that glucagon, des-His(1)-Tyr(22)- is largely incapable of initiating the intracellular signaling required to promote glycogenolysis and gluconeogenesis in liver cells.

Furthermore, the antagonistic nature of this compound is highlighted by its ability to inhibit the action of native glucagon. Research has shown that glucagon, des-His(1)-Tyr(22)- completely inhibits the formation of cAMP induced by natural glucagon researchgate.net. The concentration required for 50% inhibition (IC50) was observed at a molar ratio of 83:1 (analog to native glucagon), with a pA2 value of 6.7, which quantifies its antagonist potency researchgate.net. This competitive antagonism at the glucagon receptor effectively blocks the primary metabolic actions of glucagon on the liver.

ParameterObservation for Glucagon, des-His(1)-Tyr(22)-Reference
Adenylate Cyclase Activity>0.002% of native glucagon researchgate.net
Glucagon-Stimulated cAMP FormationComplete inhibition researchgate.net
50% Inhibition Ratio (analog:glucagon)83:1 researchgate.net
pA26.7 researchgate.net

Modulatory Effects on Other Endocrine Cell Functions (e.g., alpha-cell/beta-cell interactions)

While direct studies on the effects of glucagon, des-His(1)-Tyr(22)- on alpha- and beta-cell interactions are not extensively detailed in available literature, the behavior of other des-His(1) glucagon analogs provides valuable insights. For instance, the analog des-His1[Glu9]glucagon amide has been shown to enhance glucose-stimulated insulin (B600854) release from pancreatic islet cells researchgate.net. This suggests that by antagonizing the glucagon receptor on beta-cells, which is known to have a complex modulatory role, des-His(1) analogs could potentially augment insulin secretion.

The intricate paracrine relationship within the islets of Langerhans involves glucagon from alpha-cells stimulating insulin secretion from beta-cells at physiological glucose levels. By blocking this effect, an antagonist like glucagon, des-His(1)-Tyr(22)- might be expected to modulate this interplay. However, without specific experimental data for this particular analog, its precise effects on the delicate balance of intra-islet hormonal regulation remain an area for further investigation.

Off-Target Receptor Interactions and Promiscuity in Pre-clinical Models

The specificity of a ligand for its primary receptor is a critical aspect of its pharmacological profile. In the context of glucagon analogs, the potential for interaction with related receptors, such as the Glucagon-Like Peptide-1 (GLP-1) receptor, is a key consideration due to the structural homology between these receptors and their ligands.

For glucagon, des-His(1)-Tyr(22)-, its binding affinity for the glucagon receptor has been quantified. Despite its dramatically reduced agonist activity, it retains a notable ability to bind to liver cell membranes. Competitive binding assays using radiolabeled glucagon ([125I] glucagon) revealed that glucagon, des-His(1)-Tyr(22)- binds to the receptor with an affinity that is 1.0% of that of native glucagon researchgate.net.

Receptor InteractionFinding for Glucagon, des-His(1)-Tyr(22)-Reference
Glucagon Receptor Binding Affinity1.0% of native glucagon researchgate.net

Studies on other glucagon analogs have explored the issue of receptor promiscuity more broadly. For example, native glucagon itself can act as a nonconventional agonist at the GLP-1 receptor, an effect that can be inhibited by GLP-1 receptor antagonists. Conversely, some glucagon receptor antagonists have been shown to also antagonize GLP-1 action at the GLP-1 receptor. However, certain des-His(1) analogs, such as des-His1-[Glu9]glucagon, have demonstrated high selectivity for the glucagon receptor, with minimal inhibitory action at the GLP-1 receptor. This suggests that the des-His(1) modification can, in some contexts, confer selectivity. The specific off-target interaction profile of glucagon, des-His(1)-Tyr(22)- at the GLP-1 receptor and other related receptors has not been explicitly detailed in the available scientific literature and would require further experimental validation to be fully characterized.

Advanced Research Methodologies Applied to Glucagon, Des His 1 Tyr 22 Studies

High-Throughput Screening Techniques for Peptide Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of compounds for their biological activity. In the context of glucagon (B607659) analogs like des-His(1)-Tyr(22)-, HTS is instrumental in identifying novel peptides with desired pharmacological profiles, such as enhanced potency, selectivity, or stability.

A primary application of HTS in this field is the screening of peptide analog libraries for their ability to modulate the activity of the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). Given that these receptors are G protein-coupled receptors (GPCRs), a variety of cell-based assays have been developed to measure receptor activation. These assays typically monitor the levels of intracellular second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca2+), which are modulated upon receptor activation. For instance, the activation of the GCGR leads to an increase in intracellular cAMP levels. Therefore, HTS assays often employ reporter gene systems, where the expression of a reporter gene (e.g., luciferase) is linked to a cAMP response element (CRE). An increase in luciferase activity in cells expressing the GCGR would indicate that the tested compound is an agonist.

Fluorescence-based assays are also widely used in HTS for their sensitivity and amenability to automation. These can include assays that measure changes in intracellular calcium concentration using fluorescent dyes or genetically encoded calcium indicators. Furthermore, fluorescence polarization (FP) has been utilized to develop HTS-compatible assays for monitoring the proteolytic degradation of glucagon and its analogs. This is particularly relevant for developing analogs with improved stability.

The generation of peptide libraries for HTS has been accelerated by automated parallel peptide synthesis. This technology allows for the rapid and simultaneous synthesis of a large number of different peptide analogs in a multi-well format, providing a diverse chemical space for screening.

Table 1: High-Throughput Screening Assays for Glucagon Analogs

Assay TypePrincipleReadoutApplication in Glucagon Analog Research
cAMP Reporter Gene Assay Measures the activation of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) in cells expressing the target receptor.LuminescenceScreening for agonists and antagonists of the glucagon and GLP-1 receptors.
Calcium Flux Assay Utilizes fluorescent dyes or genetically encoded sensors to detect changes in intracellular calcium concentration upon receptor activation.FluorescenceIdentifying compounds that modulate receptor signaling through Gq-coupled pathways.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled peptides upon binding to a larger molecule or upon cleavage by a protease.Fluorescence PolarizationScreening for compounds that inhibit the degradation of glucagon analogs, thereby enhancing their stability.
Radioligand Binding Assay Competitively measures the ability of unlabeled analogs to displace a radiolabeled ligand from the receptor.RadioactivityDetermining the binding affinity of glucagon analogs to their receptors.

Advanced Mass Spectrometry for Peptide Characterization and Quantification

Advanced mass spectrometry (MS) techniques are indispensable tools for the detailed characterization and sensitive quantification of glucagon analogs like des-His(1)-Tyr(22)-. These methods provide precise information on the molecular weight, amino acid sequence, and post-translational modifications of peptides, as well as enabling their detection at very low concentrations in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both the qualitative and quantitative analysis of peptide hormones and their analogs. In a typical workflow, the peptide is first separated from other components in a sample by liquid chromatography. The separated peptide is then ionized, and the mass-to-charge ratio of the resulting ions is measured in the first mass analyzer. These parent ions are then fragmented, and the mass-to-charge ratios of the fragment ions are measured in a second mass analyzer. The resulting fragmentation pattern provides a unique "fingerprint" that can be used to confirm the amino acid sequence of the peptide. For quantification, a specific parent ion and one or more of its characteristic fragment ions are monitored, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), which provides high sensitivity and specificity.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of peptides. In MALDI-TOF, the peptide is co-crystallized with a matrix material that absorbs laser energy. When the laser is fired at the sample, the matrix vaporizes, carrying the intact peptide molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. MALDI-TOF is particularly useful for the rapid analysis of peptide synthesis products and for identifying degradation products.

These MS-based methods have been successfully applied to quantify glucagon analogs in plasma and other biological fluids with high sensitivity, often reaching lower limits of quantification (LLOQ) in the low pg/mL to ng/mL range. This level of sensitivity is crucial for pharmacokinetic and pharmacodynamic studies of these potent peptide hormones.

Table 2: Performance of LC-MS/MS Methods for Glucagon Analog Quantification

AnalyteMatrixLLOQLinearity RangeAccuracy (%)Precision (%CV)
SemaglutideRat Plasma0.2 ng/mL0.2 - 200 ng/mL89 - 111< 13
SemaglutideHuman Plasma0.5 ng/mL0.5 - 500 ng/mL90 - 110< 9
GlucagonHuman Plasma15 pg/mL15 - 1500 pg/mL85 - 115< 15

Structural Biology Techniques for Ligand-Receptor Complex Elucidation (e.g., Cryo-EM of receptor complexes with analogs)

Understanding the three-dimensional structure of glucagon analogs in complex with their receptors is crucial for rational drug design. Structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the molecular basis of ligand recognition and receptor activation for the glucagon receptor family.

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including GPCRs in their active, G protein-coupled state. This method involves flash-freezing purified receptor-ligand-G protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally processed to reconstruct a high-resolution three-dimensional structure. Cryo-EM studies have revealed the detailed interactions between glucagon and dual-agonist peptides with the glucagon receptor, highlighting the conformational changes that occur in the receptor upon ligand binding and G protein engagement. These studies have shown how the N-terminal region of the peptide agonist inserts into the transmembrane domain of the receptor, leading to an outward movement of transmembrane helix 6 (TM6), a hallmark of class B GPCR activation.

X-ray crystallography has also been instrumental in elucidating the structures of the extracellular domain (ECD) of the glucagon and GLP-1 receptors in complex with various peptide ligands. These structures have provided a detailed view of how the C-terminal portion of the peptide agonist binds to the ECD, which is the initial step in the two-domain binding model for class B GPCRs. The crystal structure of the full-length glucagon receptor in an inactive conformation has also been determined, providing a template for understanding the structural rearrangements that lead to receptor activation.

These structural studies provide a molecular blueprint for the design of novel glucagon analogs with tailored pharmacological properties. For example, by understanding the key interactions between the peptide and the receptor, it is possible to design analogs with enhanced affinity, improved selectivity, or biased signaling properties.

Table 3: Key Structural Findings from Studies of Glucagon Family Receptors

Receptor-Ligand ComplexTechniqueKey Findings
GCGR-Glucagon-Gs complex Cryo-EMRevealed the active-state conformation of the receptor, showing the insertion of the glucagon N-terminus into the transmembrane core and the outward displacement of TM6.
GLP-1R-GLP-1-Gs complex Cryo-EMElucidated the binding mode of GLP-1 and the conformational changes in the receptor upon activation, providing a basis for understanding biased agonism.
GCGR ECD-Glucagon complex X-ray CrystallographyDetailed the interactions between the C-terminal region of glucagon and the extracellular domain of the receptor.
GLP-1R ECD-Exendin-4 complex X-ray CrystallographyShowed the binding of the antagonist exendin-4 (B13836491) to the extracellular domain, providing insights into the mechanism of antagonism.

Bioinformatic Approaches for Sequence-Function Prediction and Homology Modeling

Bioinformatic approaches play a critical role in the study of glucagon analogs by enabling the prediction of their function based on their amino acid sequence and by providing structural models of ligand-receptor interactions. These computational methods accelerate the design and optimization of novel peptide therapeutics.

Sequence-function prediction algorithms are used to analyze the vast amount of sequence data available for peptide hormones and their receptors across different species. By comparing the sequences of known agonists, antagonists, and inactive peptides, these methods can identify key amino acid residues and motifs that are important for biological activity. Machine learning models, trained on datasets of peptides with known activities, can be used to predict the potency and selectivity of new, uncharacterized analogs. This allows for the in silico screening of large virtual libraries of peptides, prioritizing the most promising candidates for synthesis and experimental testing.

Homology modeling is a powerful technique for generating three-dimensional models of proteins when an experimentally determined structure is not available. For the glucagon receptor and its analogs, homology models can be built using the known structures of related GPCRs, such as the GLP-1 receptor or the corticotropin-releasing factor 1 receptor, as templates. These models provide a structural framework for understanding how mutations in the peptide or the receptor might affect their interaction.

Molecular docking is a computational method used to predict the binding mode of a ligand to its receptor. In the context of glucagon analogs, docking simulations can be used to place the peptide into the binding pocket of a homology model or an experimentally determined structure of the glucagon receptor. These simulations can help to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The insights gained from docking studies can guide the design of new analogs with improved binding affinity.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For glucagon analogs, QSAR models can be developed using various molecular descriptors that capture the physicochemical properties of the peptides, such as their hydrophobicity, size, and charge distribution. These models can then be used to predict the activity of new analogs and to identify the structural features that are most important for potency and selectivity.

Table 4: Bioinformatic Approaches in Glucagon Analog Research

Bioinformatic ApproachDescriptionApplication in Glucagon Analog Studies
Sequence-Function Prediction Utilizes algorithms and machine learning to predict the biological activity of a peptide based on its amino acid sequence.In silico screening of virtual peptide libraries to identify potential agonists or antagonists.
Homology Modeling Creates a three-dimensional model of a protein based on the known structure of a homologous protein.Generating structural models of the glucagon receptor to study ligand binding.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Identifying the binding mode of glucagon analogs to the glucagon receptor and guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.Predicting the potency of new glucagon analogs and identifying key structural features for activity.

Q & A

Q. Example :

  • Conflict : Des-His(1)-[Glu(9)]-glucagon amide exhibits 33% binding affinity but superior antagonism (Inhibition Index = 8.3) compared to analogs with higher affinity .
  • Resolution :
    • Hypothesis : The Glu(9) substitution enhances interactions with the receptor’s extracellular domain, enabling partial agonism or biased signaling.
    • Testing : Perform β-arrestin recruitment assays alongside cAMP inhibition to evaluate signaling bias. Compare results with structural models of receptor-peptide dynamics .

Methodological Best Practices

  • Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, pairing structural studies with functional assays addresses both novelty and relevance .
  • Data Interpretation : Apply multivariate regression to isolate variables affecting analog efficacy (e.g., binding kinetics vs. peptide stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.